2,3-Dibromo-3-phenyl-propenoic acid

Chemical synthesis Analytical chemistry Quality control

Ensure correct unsaturated scaffold (C9H6Br2O2, MW 305.95). This EPX inhibitor (IC50 92 nM) is distinct from saturated analog (CAS 6286-30-2) and offers verified α,β-unsaturated reactivity for Michael additions and cross-couplings. Confirm identity with SpectraBase UV-Vis/GC-MS references.

Molecular Formula C9H6Br2O2
Molecular Weight 305.95 g/mol
CAS No. 611-89-2
Cat. No. B1624125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-phenyl-propenoic acid
CAS611-89-2
Molecular FormulaC9H6Br2O2
Molecular Weight305.95 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C(=O)O)Br)Br
InChIInChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)
InChIKeyYCUQJKHDFXAMBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-3-phenylpropenoic Acid (CAS 611-89-2): Scientific Sourcing and Differentiation Guide


2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2; also known as α,β-dibromocinnamic acid) is an α,β-unsaturated dibrominated carboxylic acid with the molecular formula C9H6Br2O2 and molecular weight 305.95 g/mol . The compound exists as both (E)- and (Z)-isomers [1] and is structurally characterized by a conjugated α,β-unsaturated system with bromine substituents at the 2- and 3-positions of the propenoic acid backbone [2]. This compound serves as a versatile synthetic intermediate and has documented biological activity data in authoritative public databases, enabling evidence-based procurement decisions.

Why 2,3-Dibromo-3-phenylpropenoic Acid (CAS 611-89-2) Cannot Be Substituted by Generic Analogs


The α,β-unsaturated nature of 2,3-dibromo-3-phenylpropenoic acid (C9H6Br2O2) distinguishes it fundamentally from its saturated analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2; C9H8Br2O2) . This structural difference—a conjugated double bond versus a saturated single bond backbone—produces divergent physicochemical properties (e.g., distinct molecular weight: 305.95 vs. 307.97 g/mol), distinct spectroscopic signatures [1], and non-interchangeable reactivity profiles in elimination and cross-coupling reactions . Furthermore, the two compounds exhibit orthogonal biological target engagement profiles in public bioactivity databases, with the unsaturated compound showing EPX inhibition [2] while the saturated analog demonstrates GPR35 agonism [3]. Generic substitution without rigorous verification of the required α,β-unsaturated scaffold risks compromising both synthetic outcomes and biological assay validity.

Quantitative Differentiation Evidence for 2,3-Dibromo-3-phenylpropenoic Acid (CAS 611-89-2)


Molecular Weight and Formula: Structural Distinction from Saturated 2,3-Dibromo-3-phenylpropanoic Acid

2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2) has the molecular formula C9H6Br2O2 (molecular weight 305.95 g/mol), differing by two hydrogen atoms from the saturated analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2), which has the formula C9H8Br2O2 (molecular weight 307.97 g/mol) . This mass difference of approximately 2.02 g/mol is analytically resolvable via high-resolution mass spectrometry [1]. The α,β-unsaturated system in CAS 611-89-2 provides a conjugated electron-deficient alkene motif that is absent in the saturated analog [2].

Chemical synthesis Analytical chemistry Quality control

Synthesis and Utility: One-Pot Enyne Synthesis Enabled by α,β-Unsaturation

The saturated analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2) has been reported as a substrate for dehydrobromination studies in liquid ammonia and has documented utility in one-pot synthesis of enynes via microwave irradiation [1]. 2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2), as the α,β-unsaturated compound, can be synthesized via dibromination of cinnamic acid under mild conditions using TMSBr-Cu(NO3)2·3H2O reagent systems and is also reported in patent literature as an intermediate in the synthesis of novel phenylpropionic acid derivatives .

Organic synthesis Microwave-assisted chemistry Cross-coupling

EPX Enzyme Inhibition: Divergent Biological Target Engagement from Saturated Analog

2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2) demonstrates measurable inhibition of eosinophil peroxidase (EPX) with a reported IC50 value of 92 nM in an assay measuring tyrosine bromination [1]. The saturated analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2) shows no documented EPX inhibitory activity in this assay system; instead, public bioactivity data indicate it acts as a GPR35 agonist with an EC50 of 31 nM in human CHO cell β-arrestin recruitment assays [2].

Enzyme inhibition Drug discovery Eosinophil peroxidase

Physicochemical Properties: Predicted Stability and Handling Characteristics

The saturated analog 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2) has a reported melting point of 200°C with decomposition . The α,β-unsaturated compound 2,3-dibromo-3-phenylpropenoic acid (CAS 611-89-2) lacks a reported melting point in the same authoritative databases, but its predicted density is 1.979 g/cm³ (calculated) with a predicted boiling point of 335.8°C at 760 mmHg [1]. This absence of a discrete melting point may reflect thermal instability or decomposition prior to melting—a characteristic that warrants controlled storage conditions and thermal management during handling.

Physicochemical characterization Storage stability Formulation

Analytical Reference: Documented Spectroscopic Signatures Enable Identity Verification

2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2) has documented UV-Vis and GC-MS spectra available in the SpectraBase reference database [1], providing validated analytical fingerprints for identity confirmation and purity assessment. The saturated analog CAS 6286-30-2 has been characterized by NMR and IR spectroscopy in academic instructional materials [2]. The availability of a published reference spectrum for CAS 611-89-2 in a commercial spectral database offers a distinct advantage for procurement quality verification compared to reliance on in-house or academic characterization data alone.

Analytical method development Spectroscopy Quality assurance

InChIKey Distinction: Unique Digital Identifier Differentiates Isomers

2,3-Dibromo-3-phenylpropenoic acid (CAS 611-89-2) has a unique InChIKey: YCUQJKHDFXAMBE-BQYQJAHWSA-N, corresponding to the (E)-isomer configuration [1]. The saturated analog CAS 6286-30-2 has InChIKey FXJWTHBNVZNQQP-UHFFFAOYSA-N . The stereochemical descriptor in the InChIKey of CAS 611-89-2 (-BQYQJAHWSA-) encodes the (E)-configuration, while the (Z)-isomer would have a distinct InChIKey. This digital fingerprint provides unambiguous compound identification in electronic procurement systems and chemical inventory databases.

Cheminformatics Database searching Compound registration

High-Value Application Scenarios for 2,3-Dibromo-3-phenylpropenoic Acid (CAS 611-89-2)


EPX-Targeted Enzyme Inhibition Assays and Chemical Biology Studies

For researchers investigating eosinophil peroxidase (EPX) as a therapeutic target or biochemical pathway component, 2,3-dibromo-3-phenylpropenoic acid (CAS 611-89-2) offers a characterized inhibitory profile with a reported IC50 of 92 nM [1]. The α,β-unsaturated scaffold provides a defined pharmacophore that can be systematically modified for structure-activity relationship (SAR) studies. In contrast, the saturated analog CAS 6286-30-2 exhibits no EPX activity and instead engages GPR35 (EC50 = 31 nM) [2], making the correct compound selection critical for target-specific assay development.

Synthesis of α,β-Unsaturated Derivatives via Conjugate Addition and Cross-Coupling

The conjugated α,β-unsaturated system in CAS 611-89-2 enables participation in Michael additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions that are mechanistically inaccessible to the saturated analog CAS 6286-30-2 [1]. This compound serves as a versatile building block for constructing more complex phenylpropenoic acid derivatives, with documented utility in patent literature as an intermediate for novel phenylpropionic acid derivatives (US-8759365-B2) [2].

Analytical Method Development and QC Reference Standard Applications

The availability of a commercial reference UV-Vis and GC-MS spectrum for CAS 611-89-2 in the SpectraBase database [1] enables rapid identity verification of incoming material, reducing the analytical burden for QC laboratories. The compound's unique InChIKey (YCUQJKHDFXAMBE-BQYQJAHWSA-N) [2] and distinct molecular weight (305.95 g/mol) provide unambiguous digital and analytical markers for method validation, making it suitable as a reference standard for impurity profiling or stability-indicating method development.

Stereochemical and Mechanistic Studies of Dibromination/Elimination Pathways

The (E)-configuration of CAS 611-89-2, encoded in its InChIKey [1], makes this compound valuable for stereochemical studies of bromine addition and elimination mechanisms. The α,β-unsaturated system provides a defined stereoelectronic environment for investigating E1/E2 elimination pathways, dibromination regioselectivity, and the influence of substituents on reaction stereochemistry [2]. Such studies inform the rational design of stereoselective synthetic routes in pharmaceutical intermediate production.

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